LAHRFHINHFIDLM-UHFFFAOYSA-L

Description

LAHRFHINHFIDLM-UHFFFAOYSA-L is the InChIKey identifier for a short-chain per- and polyfluoroalkyl substance (PFAS) featuring a sulfonamide functional group. These compounds are characterized by a fully fluorinated carbon chain (typically ≤6 carbons) attached to a sulfonic acid moiety. Short-chain PFAS, such as this compound, were developed as alternatives to long-chain PFAS (e.g., perfluorooctanoic acid, PFOA) due to growing regulatory restrictions on the latter.

Properties

CAS No. |

12275-13-7 |

|---|---|

Molecular Formula |

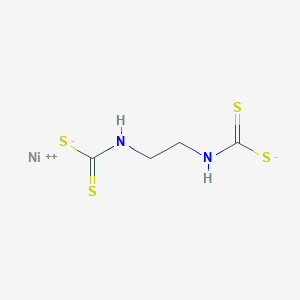

C4H6N2NiS4 |

Molecular Weight |

269.1 g/mol |

IUPAC Name |

nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |

InChI Key |

LAHRFHINHFIDLM-UHFFFAOYSA-L |

SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |

Isomeric SMILES |

C(CN=C(S)[S-])N=C(S)[S-].[Ni+2] |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Ni+2] |

Other CAS No. |

12275-13-7 |

Synonyms |

Ethylenebis(dithiocarbamic acid)nickel(II) salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: LAHRFHINHFIDLM-UHFFFAOYSA-L can be synthesized through the reaction of nickel(II) salts with ethylenebis(dithiocarbamate) ligands. One common method involves the reaction of nickel(II) chloride with sodium ethylenebis(dithiocarbamate) in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: LAHRFHINHFIDLM-UHFFFAOYSA-L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the replacement of the dithiocarbamate ligands with other ligands, such as phosphines or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel complexes with different ligands .

Scientific Research Applications

LAHRFHINHFIDLM-UHFFFAOYSA-L has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of LAHRFHINHFIDLM-UHFFFAOYSA-L involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison

*Estimated based on structural analogs.

Key Research Findings

Toxicity Mechanisms: this compound induces transcriptional dysregulation in developmental pathways, particularly affecting lipid metabolism genes . GenX, despite its shorter chain, exhibits higher cytotoxicity in pancreatic cells due to its reactive ether linkage.

Environmental Impact :

- This compound’s sulfonamide group enhances water solubility, increasing its mobility in aquatic systems compared to PFBS and GenX.

- GenX’s ether structure facilitates faster degradation but generates persistent trifluoroacetic acid (TFA) as a byproduct.

PFBS is listed under the U.S. EPA’s Significant New Use Rule (SNUR). GenX is banned in the EU under REACH regulations.

Limitations of Current Comparative Studies

As noted in recent research, transcriptional effects were observed only for this compound in the tested model, highlighting the need for standardized multi-compartment assays to evaluate cross-compound interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.